1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(3,4-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a sulfonyl group, and a piperazine moiety substituted with a 3,4-dichlorobenzyl group.
Preparation Methods
The synthesis of 1-(4-{[4-(3,4-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves multiple steps, starting with the preparation of key intermediates such as 3,4-dichlorobenzyl bromide and 1-(3,4-dichlorobenzyl)piperazine . The synthetic route typically includes:
Formation of 3,4-Dichlorobenzyl Bromide: This intermediate is prepared by reacting 3,4-dichlorotoluene with bromine under controlled conditions.
Synthesis of 1-(3,4-Dichlorobenzyl)piperazine: This step involves the reaction of 3,4-dichlorobenzyl bromide with piperazine in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the 1-(3,4-dichlorobenzyl)piperazine with a sulfonyl chloride derivative of phenylpyrrolidinone under basic conditions to yield the target compound.
Chemical Reactions Analysis
1-(4-{[4-(3,4-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(4-{[4-(3,4-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(3,4-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, which are crucial in the development of diseases like cancer and neurodegenerative disorders.
Comparison with Similar Compounds
1-(4-{[4-(3,4-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can be compared with other similar compounds to highlight its uniqueness:
1-(3,4-Dichlorobenzyl)piperazine: This compound shares the piperazine moiety but lacks the sulfonyl and pyrrolidinone groups, making it less complex and potentially less versatile.
3,4-Dichlorobenzyl chloride: This simpler compound is used as an intermediate in the synthesis of more complex molecules and lacks the biological activity of the target compound.
3,4-Dichlorobenzoyl chloride: Another related compound used in organic synthesis, but it does not possess the piperazine or pyrrolidinone moieties.
Properties
Molecular Formula |
C21H23Cl2N3O3S |
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Molecular Weight |
468.4 g/mol |
IUPAC Name |
1-[4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H23Cl2N3O3S/c22-19-8-3-16(14-20(19)23)15-24-10-12-25(13-11-24)30(28,29)18-6-4-17(5-7-18)26-9-1-2-21(26)27/h3-8,14H,1-2,9-13,15H2 |
InChI Key |
YIORWONDJNPYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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